molecular formula C19H17NO4 B11408395 6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408395
M. Wt: 323.3 g/mol
InChI Key: RICHQDUWMQPICC-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-hydroxycoumarin with an appropriate amine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The resulting intermediate is then subjected to further reactions to introduce the ethyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
  • 4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-ethyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of both ethyl and methoxyphenyl groups, which contribute to its unique biological activity and chemical properties. These functional groups enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-3-12-4-9-17-15(10-12)16(21)11-18(24-17)19(22)20-13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

RICHQDUWMQPICC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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